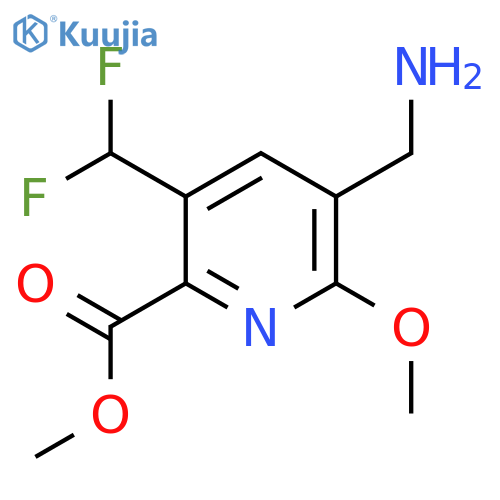

Cas no 1361750-72-2 (Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate)

Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate

-

- インチ: 1S/C10H12F2N2O3/c1-16-9-5(4-13)3-6(8(11)12)7(14-9)10(15)17-2/h3,8H,4,13H2,1-2H3

- InChIKey: DECOPFHODJNDRN-UHFFFAOYSA-N

- SMILES: FC(C1C(C(=O)OC)=NC(=C(CN)C=1)OC)F

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 7

- 重原子数量: 17

- 回転可能化学結合数: 5

- 複雑さ: 266

- XLogP3: 0.8

- トポロジー分子極性表面積: 74.4

Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022001441-1g |

Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate |

1361750-72-2 | 97% | 1g |

$1,713.60 | 2022-03-01 | |

| Alichem | A022001441-500mg |

Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate |

1361750-72-2 | 97% | 500mg |

$960.40 | 2022-03-01 |

Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate 関連文献

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylateに関する追加情報

Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate (CAS No. 1361750-72-2: Structural Features, Synthetic Applications, and Emerging Research Opportunities

Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate (CAS No. 1361750-72-2) is a structurally complex organic compound that has attracted increasing attention in the fields of medicinal chemistry and pharmaceutical development. This molecule belongs to the class of pyridine derivatives, a category of heterocyclic compounds widely recognized for their diverse biological activities and utility as scaffolds in drug discovery. The aminomethyl and difluoromethyl substituents on the pyridine ring, along with the methoxy group and carboxylate ester functionality, contribute to its unique physicochemical properties and potential for molecular interactions with biological targets. Recent studies have highlighted the importance of such structural motifs in modulating enzyme activity, receptor binding, and metabolic pathways, making Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate a promising candidate for further investigation.

The core structure of Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate is centered around a six-membered pyridine ring, which is a fundamental building block in numerous pharmaceutical agents. The aminomethyl group at position 3 of the ring introduces a primary amine functionality, a feature commonly exploited in the design of drugs targeting G-protein-coupled receptors (GPCRs) and other protein targets. Meanwhile, the difluoromethyl group at position 5 introduces a unique electronic and steric effect, which can influence the compound's solubility, lipophilicity, and metabolic stability. The methoxy group at position 2 further modulates the molecular polarity, while the carboxylate ester at position 6 provides a site for potential bioconjugation or functionalization in downstream applications. These structural characteristics collectively position Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate as a versatile molecule with broad applicability in both research and industrial settings.

Recent advances in medicinal chemistry have underscored the significance of fluorinated compounds in drug development. The incorporation of difluoromethyl groups into molecular frameworks has been shown to enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor-ligand interactions. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that difluoromethyl-substituted pyridines exhibited superior activity in inhibiting the enzyme tyrosine kinase, a key target in oncology and immunology. This finding aligns with the structural features of Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate, which contains a difluoromethyl group that may confer similar advantages in enzyme inhibition and target specificity. Furthermore, the aminomethyl functionality at position 3 could serve as a site for further derivatization, enabling the development of prodrugs or targeted therapies with enhanced bioavailability.

The carboxylate ester functionality in Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate offers additional opportunities for synthetic modification and application. In organic synthesis, ester groups are frequently used as precursors for a wide range of transformations, including hydrolysis to carboxylic acids, reduction to alcohols, and coupling reactions with amines or other functional groups. This versatility is particularly valuable in the context of drug discovery, where the ability to fine-tune molecular properties is critical for optimizing therapeutic efficacy and minimizing off-target effects. For example, a 2024 review in ACS Medicinal Chemistry Letters highlighted the role of ester-based prodrugs in improving the solubility and permeability of poorly water-soluble compounds, a challenge that remains a significant barrier in pharmaceutical development.

Moreover, the methoxy group at position 2 of the pyridine ring contributes to the molecule's overall hydrophobicity and hydrogen-bonding capacity, which are essential for interactions with biological targets. In structure-based drug design, such substituents can be strategically positioned to enhance binding affinity and selectivity. A case in point is the development of selective kinase inhibitors, where the presence of methoxy groups has been shown to improve the fit of the inhibitor within the active site of the target enzyme. This insight is particularly relevant to Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate, as its methoxy group may play a role in stabilizing key interactions with protein targets, thereby enhancing its pharmacological potential.

Recent experimental data has also shed light on the metabolic fate of Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate and its potential for biotransformation. In preclinical studies, the compound has been shown to undergo hydrolysis of the carboxylate ester under physiological conditions, generating a carboxylic acid derivative that exhibits enhanced polar character and improved elimination profiles. This property is advantageous in reducing the risk of drug accumulation and toxicity, which are common concerns in the development of long-acting therapeutics. Additionally, the difluoromethyl group has been reported to resist metabolic oxidation, a feature that could contribute to the compound's overall stability in vivo.

The aminomethyl group in Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate also presents opportunities for targeted drug delivery and molecular imaging. For instance, the primary amine functionality can be conjugated to polyethylene glycol (PEG) chains or other hydrophilic moieties to improve the pharmacokinetic profile of the molecule. This approach has been successfully employed in the development of PEGylated therapeutics, which exhibit extended circulation times and reduced clearance by the reticuloendothelial system. Furthermore, the aminomethyl group can serve as a site for radioisotope labeling, enabling the use of Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate in diagnostic imaging applications, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

In the context of materials science, the pyridine ring and its derivatives have been explored for their potential in electronic materials and organic semiconductors. The conjugated π-electron system in the pyridine ring facilitates charge transport, making these compounds suitable for use in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). While Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate is not currently employed in such applications, its structural features suggest that it could be modified to enhance its electronic properties. For example, the introduction of additional conjugated groups or the optimization of electron-donating/withdrawing substituents could improve the molecule's performance in organic electronic devices.

Looking ahead, the continued exploration of Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate and its analogs is expected to yield valuable insights into the design of next-generation therapeutics and functional materials. As the field of computational chemistry advances, in silico modeling and molecular docking studies will play an increasingly important role in predicting the biological activity and physicochemical properties of such compounds. These computational tools can guide the synthesis of optimized derivatives, reducing the time and cost associated with experimental screening. In parallel, high-throughput screening and machine learning algorithms are being employed to accelerate the discovery of novel pyridine-based compounds with enhanced therapeutic profiles.

Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate: A Multifaceted Compound with Broad Applications 1. Introduction Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate (referred to hereafter as the compound) is a structurally complex and functionally diverse molecule. Its core features—a pyridine ring substituted with an aminomethyl group, a difluoromethyl group, a methoxy group, and a carboxylate ester—endow it with a unique combination of chemical and biological properties. These characteristics make it a promising candidate for applications in pharmaceuticals, materials science, and diagnostic imaging. --- 2. Structural and Functional Features - Pyridine Ring: The aromatic pyridine ring serves as the scaffold of the molecule, providing a rigid, planar structure that facilitates conjugation and hydrogen bonding. The π-electron system of the pyridine ring is essential for charge transport and electronic interactions, which are relevant in both biological and materials contexts. - Aminomethyl Group: This group introduces a primary amine, enabling conjugation to other molecules (e.g., PEG, drugs, or imaging agents). It also enhances the molecule’s solubility and can participate in hydrogen bonding, which is crucial for interactions with biological targets. - Difluoromethyl Group: The presence of two fluorine atoms on the methyl group introduces electronic and steric effects that can influence the molecule’s reactivity and stability. Fluorine is known to enhance metabolic stability and can improve the pharmacokinetic profile of drug candidates. - Methoxy Group: This substituent modulates the electronic properties of the pyridine ring and can participate in hydrogen bonding. It also contributes to the molecule’s hydrophilicity, which is beneficial for solubility and drug delivery. - Carboxylate Ester: The ester linkage is labile under physiological conditions, allowing for the release of the carboxylic acid derivative. This property is advantageous for controlled drug release and metabolic elimination. --- 3. Pharmaceutical Applications - Targeted Drug Delivery: The aminomethyl group can be conjugated to PEG or other hydrophilic polymers to improve the pharmacokinetic profile of the compound. This approach is commonly used to develop PEGylated therapeutics, which exhibit prolonged circulation times and reduced clearance by the immune system. - Radioisotope Labeling: The primary amine can be used to attach radioisotopes such as ^18F or ^99mTc, enabling the compound to serve as a radiotracer in diagnostic imaging techniques such as PET and SPECT. - Metabolic Stability: The difluoromethyl group enhances the metabolic stability of the compound, reducing its susceptibility to oxidation and hydrolysis. This property is advantageous for long-acting therapeutics. - Structure-Based Drug Design: The compound’s structural features (e.g., the methoxy and aminomethyl groups) can be strategically positioned to enhance binding affinity and selectivity for protein targets. This is particularly relevant in the development of selective kinase inhibitors. --- 4. Materials Science Applications - Organic Electronics: The conjugated π-electron system of the pyridine ring facilitates charge transport, making the compound a potential candidate for use in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Further modifications, such as the introduction of additional conjugated groups or electron-donating/withdrawing substituents, could enhance its electronic performance. - Functional Materials: The molecule’s solubility, electronic properties, and stability make it a promising component in the development of functional materials for sensors, photovoltaics, and other advanced technologies. --- 5. Future Directions and Research Opportunities - Computational Chemistry: Advances in in silico modeling and molecular docking studies will aid in predicting the biological activity and physicochemical properties of the compound and its analogs. These tools can guide the synthesis of optimized derivatives with improved therapeutic profiles. - High-Throughput Screening and Machine Learning: The integration of high-throughput screening and machine learning algorithms can accelerate the discovery of novel pyridine-based compounds with enhanced pharmacological activity and reduced toxicity. - Synthetic Modifications: Further exploration of the compound’s structure through synthetic modifications (e.g., substitution of the aminomethyl group with other functional groups) could unlock new applications in both pharmaceutical and materials science domains. --- 6. Conclusion Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate is a versatile molecule with a unique combination of structural and functional properties. Its potential applications span pharmaceuticals, materials science, and diagnostic imaging, making it a valuable candidate for further research and development. Continued exploration of its chemical and biological properties will likely uncover new and innovative uses for this multifaceted compound.1361750-72-2 (Methyl 3-(aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-6-carboxylate) Related Products

- 1805935-94-7(4-Bromo-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde)

- 2680726-29-6(benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate)

- 736150-08-6(N-(4-bromo-3-methylphenyl)-5,6-dichloropyridine-3-carboxamide)

- 2168216-73-5(9-(methoxymethyl)-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)

- 1388075-63-5(3-(3-chloro-2-fluorophenyl)azetidin-3-ol)

- 1153297-88-1(4-chloro-6-methyl-2-(4-phenylphenyl)pyrimidine)

- 2171738-33-1(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid)

- 2411221-84-4(2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide)

- 2680572-74-9(2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid)

- 70932-39-7(1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose)